molecular formula C12H9Br2NO2 B14664336 (4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone CAS No. 50372-70-8

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone

Cat. No.: B14664336
CAS No.: 50372-70-8
M. Wt: 359.01 g/mol
InChI Key: RJANZYLLMXRKLQ-UHFFFAOYSA-N
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Description

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two bromine atoms at positions 4 and 5, and a methoxyphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4,5-dibromo-1H-pyrrole-2-carboxylate as a starting material, which is then reacted with a methoxyphenyl reagent under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the bromine atoms or reduce the methanone group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

50372-70-8

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

(4,5-dibromo-1H-pyrrol-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C12H9Br2NO2/c1-17-8-4-2-3-7(5-8)11(16)10-6-9(13)12(14)15-10/h2-6,15H,1H3

InChI Key

RJANZYLLMXRKLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(N2)Br)Br

Origin of Product

United States

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